molecular formula C18H18ClF3N2O3S B512890 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 700860-99-7

1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B512890
CAS No.: 700860-99-7
M. Wt: 434.9g/mol
InChI Key: IJTUHIJZWGAZHV-UHFFFAOYSA-N
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Description

Piperazine Derivatives in Contemporary Chemical Research

Piperazine derivatives have emerged as a privileged structural class in modern chemical research, representing one of the most versatile and widely studied heterocyclic frameworks in medicinal chemistry. The fundamental piperazine scaffold consists of a six-membered ring containing two nitrogen atoms positioned at opposite corners, creating a unique three-dimensional architecture that facilitates diverse chemical modifications and biological interactions. This structural arrangement provides a large polar surface area, relative structural rigidity, and multiple sites for hydrogen bond formation, properties that frequently result in enhanced water solubility, improved oral bioavailability, and superior absorption, distribution, metabolism, and excretion characteristics.

Contemporary research has established that piperazine derivatives serve as essential building blocks in pharmaceutical development, with numerous examples found in marketed medications spanning multiple therapeutic categories. The piperazine nucleus appears in antidepressants such as amoxapine, antipsychotics including bifeprunox, antihistamines like cyclizine and oxatomide, antifungals such as itraconazole, and antibiotics including ciprofloxacin. This widespread therapeutic utility stems from the scaffold's ability to interact with diverse biological targets, including neurotransmitter receptors, enzymes, and cellular transporters, making it an invaluable tool in drug discovery programs.

The structural versatility of piperazine derivatives extends beyond traditional pharmaceutical applications to encompass areas such as catalysis and metal-organic frameworks. Recent advances in synthetic methodologies have enabled the development of increasingly sophisticated piperazine-based compounds, with researchers exploring novel substitution patterns and functional group combinations to achieve specific biological or chemical properties. The ability to modify both nitrogen atoms independently provides unprecedented opportunities for structure-activity relationship optimization, allowing chemists to fine-tune molecular properties for desired applications.

Historical Development of Sulfonyl Piperazine Compounds

The development of sulfonyl piperazine compounds represents a significant evolutionary milestone in the broader history of piperazine chemistry, marking the transition from simple heterocyclic structures to complex, multifunctional molecular architectures. The introduction of sulfonyl functional groups into piperazine frameworks emerged from systematic efforts to enhance the pharmacological properties and target selectivity of these versatile heterocycles. Early investigations into sulfonyl piperazines focused primarily on their potential as antimicrobial agents, with researchers recognizing that the electron-withdrawing nature of the sulfonyl group could significantly modulate the electronic properties and biological activity of the parent piperazine scaffold.

The historical trajectory of sulfonyl piperazine research gained substantial momentum with the discovery of compounds exhibiting potent enzyme inhibitory properties. A particularly significant breakthrough occurred with the identification of sulfonyl piperazine derivatives as effective inhibitors of lipopolysaccharide biosynthesis enzyme 2-hydroxymyristoyl-Coenzyme A dehydratase, commonly known as Lipopolysaccharide Heptosyltransferase. These discoveries established a preliminary structure-activity relationship framework that revealed the importance of maintaining two aromatic rings within the molecular architecture, leading to the identification of a pharmacophore model that continues to guide contemporary drug design efforts.

Synthetic methodologies for sulfonyl piperazine preparation have evolved considerably since their initial development, with modern approaches emphasizing efficiency, selectivity, and scalability. The classical synthetic route typically involves the reaction of sulfonyl chlorides with piperazine derivatives under basic conditions, often employing triethylamine as a base in organic solvents such as dichloromethane. This fundamental transformation has been refined through decades of research, with contemporary protocols achieving yields exceeding sixty-five percent while maintaining high product purity. The development of these reliable synthetic protocols has facilitated extensive structure-activity relationship studies and enabled the preparation of diverse compound libraries for biological evaluation.

Structural Significance of Trifluoromethylphenyl-Containing Piperazines

Trifluoromethylphenyl-containing piperazines represent a sophisticated class of fluorinated heterocycles that combine the structural versatility of the piperazine core with the unique physicochemical properties imparted by trifluoromethyl substitution. The incorporation of trifluoromethyl groups into organic molecules has become a cornerstone strategy in medicinal chemistry, with fluorine atoms providing enhanced metabolic stability, increased lipophilicity, and improved target selectivity. The presence of the trifluoromethyl group not only influences physical properties but also enhances biological activity, making these compounds important candidates in drug discovery programs focused on developing more effective therapeutic agents.

The compound 1-[3-(trifluoromethyl)phenyl]piperazine, commonly referenced in the literature as trifluoromethylphenylpiperazine, serves as a prototypical example of this structural class and has been extensively studied for its interactions with various biological targets. Research has demonstrated that this compound acts on multiple serotonin receptor subtypes, including 5-hydroxytryptamine1A, 5-hydroxytryptamine1B, 5-hydroxytryptamine1D, 5-hydroxytryptamine2A, and 5-hydroxytryptamine2C, functioning as a full agonist at most sites except the 5-hydroxytryptamine2A receptor, where it exhibits weak partial agonist or antagonist activity. Additionally, the compound binds to the sodium-dependent serotonin transporter and evokes serotonin release, demonstrating the profound impact of trifluoromethyl substitution on neurotransmitter system interactions.

Structure-activity relationship studies of trifluoromethylphenyl piperazines have revealed critical insights into the molecular determinants of biological activity. The strategic positioning of the trifluoromethyl group on the phenyl ring significantly influences receptor binding affinity and selectivity, with the meta-position demonstrating optimal activity profiles across multiple target classes. These findings have informed the design of next-generation compounds that incorporate additional structural modifications to enhance potency and selectivity further. The incorporation of fluorine atoms in drug design represents a strategic choice that enhances metabolic stability and selectivity, characteristics that make compounds like trifluoromethylphenyl piperazines particularly valuable in contemporary pharmaceutical research.

Research Landscape and Academic Significance

The contemporary research landscape surrounding sulfonyl piperazine derivatives reflects a dynamic and rapidly evolving field characterized by interdisciplinary collaboration and innovative methodological approaches. Academic institutions and pharmaceutical companies worldwide have invested substantial resources in understanding the structure-activity relationships governing these compounds, recognizing their potential as versatile scaffolds for addressing diverse therapeutic challenges. The global piperazine derivatives market, estimated at 1.2 billion United States dollars in 2024 and projected to reach 1.8 billion United States dollars by 2033 with a compound annual growth rate of five percent, underscores the commercial and academic significance of this research area.

Recent academic developments have focused on expanding the synthetic methodologies available for preparing complex sulfonyl piperazine derivatives, with particular emphasis on developing modular synthetic approaches that enable rapid diversification of molecular structures. Advanced synthetic strategies have emerged that allow for the systematic exploration of structure-activity relationships, facilitating the identification of optimized compounds with enhanced biological properties. These methodological advances have been complemented by sophisticated analytical techniques that enable detailed characterization of compound properties and biological activities, supporting more informed design decisions in drug discovery programs.

The academic significance of sulfonyl piperazine research extends beyond traditional pharmaceutical applications to encompass emerging areas such as chemical biology, materials science, and catalysis. Recent publications have highlighted the potential of these compounds as molecular probes for studying biological processes, as building blocks for advanced materials, and as ligands in catalytic systems. This broad applicability has attracted researchers from diverse scientific disciplines, creating a rich intellectual ecosystem that continues to generate novel insights and applications.

Research Area Key Contributions Academic Impact
Enzyme Inhibition Lipopolysaccharide Heptosyltransferase targeting High-impact publications in biochemistry journals
Receptor Pharmacology Serotonin receptor interactions Neuropharmacology research advancement
Synthetic Methodology Modular synthesis approaches Organic chemistry method development
Structure-Activity Relationships Pharmacophore identification Medicinal chemistry optimization
Materials Science Metal-organic framework applications Interdisciplinary research expansion

Properties

IUPAC Name

1-(4-chloro-3-methoxyphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N2O3S/c1-27-17-12-15(5-6-16(17)19)28(25,26)24-9-7-23(8-10-24)14-4-2-3-13(11-14)18(20,21)22/h2-6,11-12H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTUHIJZWGAZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-[3-(Trifluoromethyl)Phenyl]Piperazine

Methodology :

  • Buchwald-Hartwig Amination : Reacting 1-bromo-3-(trifluoromethyl)benzene with piperazine using a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos ligand in toluene at 110°C for 24 hours achieves 85–90% yield.

  • Ullmann Coupling : Copper(I)-mediated coupling with KI in DMF at 120°C offers a lower-cost alternative but with reduced yield (70–75%).

Optimization Parameters :

ParameterBuchwald-HartwigUllmann Coupling
CatalystPd(OAc)₂/XantphosCuI/KI
SolventTolueneDMF
Temperature (°C)110120
Yield (%)85–9070–75

Sulfonylation with 4-Chloro-3-Methoxybenzenesulfonyl Chloride

Procedure :

  • Dissolve 4-[3-(trifluoromethyl)phenyl]piperazine (1 eq) in dichloromethane (DCM).

  • Add 4-chloro-3-methoxybenzenesulfonyl chloride (1.1 eq) dropwise at 0°C.

  • Stir with triethylamine (2 eq) at room temperature for 6 hours.

  • Quench with water, extract organic layer, and purify via column chromatography (hexane:EtOAc 3:1).

Critical Factors :

  • Solvent Choice : DCM minimizes side reactions compared to THF or acetone.

  • Stoichiometry : Excess sulfonyl chloride (1.1 eq) ensures complete reaction without requiring costly catalysts.

  • Purification : Silica gel chromatography achieves >98% purity, but industrial scales may employ crystallization from ethanol/water mixtures.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt flow chemistry to enhance reproducibility:

  • Reactor Design : Tubular reactors with static mixers reduce reaction time from 6 hours to 30 minutes.

  • Temperature Control : Precise cooling (−5°C to 5°C) during sulfonyl chloride addition prevents exothermic side reactions.

Economic Metrics :

MetricBatch ProcessFlow Process
Annual Capacity (kg)5002,000
Cost per kg ($)12,0008,500

Analytical Characterization

Key Techniques :

  • HPLC : Purity >99% (C18 column, 70:30 MeOH:H₂O).

  • NMR : δ 7.85 (d, J = 8.5 Hz, 1H, aryl), δ 3.92 (s, 3H, OCH₃), δ 3.25 (m, 8H, piperazine).

  • MS : [M+H]⁺ m/z 434.9 (calculated 434.9).

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperazine core, which is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets. Its structural components include:

  • 4-Chloro-3-methoxyphenyl group: This moiety may enhance lipophilicity and bioactivity.
  • Trifluoromethyl group: Known for increasing metabolic stability and altering pharmacokinetics.
  • Sulfonyl functional group : Often involved in interactions with biological targets.

Anticancer Activity

Recent studies indicate that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, compounds similar to 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine have been evaluated for their ability to inhibit cancer cell proliferation. The presence of the trifluoromethyl and sulfonyl groups may contribute to enhanced activity against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Reference
Compound AMCF-7 (Breast Cancer)5.71
Compound BHT29 (Colon Cancer)2.01

Neurological Disorders

Piperazine derivatives have been explored for their effects on neurotransmitter receptors. The compound may act as an antagonist at the P2X4 receptor, which is implicated in pain signaling and neuroinflammation. This suggests potential applications in treating neuropathic pain or other neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of piperazine-based compounds is crucial for optimizing their pharmacological profiles. The incorporation of electron-withdrawing groups like trifluoromethyl enhances potency by improving binding affinity to target receptors. Studies have shown that modifications on the phenyl rings can significantly impact the biological activity of these compounds.

Toxicity and Safety Profiles

Evaluating the toxicity of new chemical entities is essential in drug development. Preliminary studies on similar compounds indicate varying degrees of cytotoxicity depending on structural modifications. Ongoing research aims to establish a comprehensive safety profile for this compound.

Case Studies

Several case studies highlight the effectiveness of piperazine derivatives in clinical settings:

  • Antidepressant Activity : Compounds with similar structures have shown promise as antidepressants due to their ability to modulate serotonin receptors.
  • Anticonvulsant Properties : Research indicates that certain piperazine derivatives exhibit anticonvulsant effects, providing a potential avenue for epilepsy treatment .

Mechanism of Action

The mechanism of action of 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Sulfonyl Group

a) 1-[(4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl]piperazine
  • Structure : Replaces the methoxy group with a trifluoromethyl group.
  • Molecular Weight : 328.73 g/mol (C₁₁H₁₂ClF₃N₂O₂S).
b) 1-[(4-Methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine
  • Structure : Substitutes the 4-chloro-3-methoxyphenyl group with a 4-methylphenyl group.
  • Impact : Reduced polarity and metabolic resistance due to the absence of chlorine and methoxy groups. Common in serotonin receptor ligands .

Substituent Variations on the Piperazine Nitrogen

a) 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine
  • Structure : Replaces the 3-(trifluoromethyl)phenyl group with a 2,4-dimethylphenyl group.
  • Impact : Increased steric bulk may hinder receptor binding but enhance selectivity for hydrophobic pockets .
b) 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(3-cyanophenyl)piperazine
  • Structure: Substitutes trifluoromethyl with a cyano group.
  • Impact: The cyano group’s moderate electron-withdrawing effect and smaller size may alter binding kinetics in dopamine or serotonin receptors .

Pharmacologically Active Analogues

a) p-Aminophenethyl-m-trifluoromethylphenyl piperazine (PAPP)
  • Structure : Features an ethylamine linker between the piperazine and phenyl group.
  • Activity : Acts as a serotonin 5-HT₁A agonist, reducing sympathetic nerve activity and blood pressure .
b) 1-(3-Trifluoromethylphenyl)piperazine
  • Structure : Lacks the sulfonyl group but retains the trifluoromethylphenyl moiety.
  • Activity : Intermediate in synthesizing antipsychotics and antidepressants; exhibits variable effects on serotonin receptors depending on substituents .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP*
Target Compound C₁₈H₁₇ClF₃N₂O₃S 427.85 4-Cl-3-OCH₃-SO₂, 3-CF₃-C₆H₄ 3.8
1-[(4-Cl-3-CF₃-phenyl)sulfonyl]piperazine C₁₁H₁₂ClF₃N₂O₂S 328.73 4-Cl-3-CF₃-SO₂ 4.2
1-(3-CF₃-phenyl)piperazine C₁₁H₁₃F₃N₂ 230.23 3-CF₃-C₆H₄ 2.5
PAPP (Serotonin agonist) C₁₉H₂₀F₃N₃ 347.38 Ethylamine linker, 3-CF₃-C₆H₄ 3.1

*Predicted using fragment-based methods.

Key Research Findings

  • Electron-Withdrawing Groups : The trifluoromethyl group enhances binding to serotonin and dopamine receptors due to its strong electron-withdrawing nature, while methoxy groups improve solubility .
  • Sulfonyl vs. Acetyl Linkers : Sulfonyl-containing derivatives (e.g., target compound) exhibit higher metabolic stability than acetyl-linked analogues (e.g., hydroxyhongdenafil) .
  • Stereochemistry : Enantiomers of related compounds (e.g., 1-[(4-chlorophenyl)phenylmethyl]-piperazine) show distinct biological activities, highlighting the importance of chiral centers in drug design .

Biological Activity

1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine, with the chemical formula C18H18ClF3N2O3S and CAS number 700860-99-7, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

  • Molecular Formula : C18H18ClF3N2O3S
  • Molecular Weight : 434.9 g/mol
  • IUPAC Name : 1-(4-chloro-3-methoxyphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine
  • Structure :
InChI=InChI 1S C18H18ClF3N2O3S c1 27 17 12 15 5 6 16 17 19 28 25 26 24 9 7 23 8 10 24 14 4 2 3 13 11 14 18 20 21 22 h2 6 11 12H 7 10H2 1H3\text{InChI}=\text{InChI 1S C18H18ClF3N2O3S c1 27 17 12 15 5 6 16 17 19 28 25 26 24 9 7 23 8 10 24 14 4 2 3 13 11 14 18 20 21 22 h2 6 11 12H 7 10H2 1H3}

1. Antibacterial Activity

Research has demonstrated that derivatives of piperazine compounds exhibit significant antibacterial effects. In a study evaluating various synthesized piperazine derivatives, the compound showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while presenting weaker activity against other strains tested .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

2. Enzyme Inhibition

The compound has been investigated for its inhibitory effects on important enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory assays revealed that it possesses strong AChE inhibition capabilities with IC50 values comparable to established inhibitors . Additionally, it exhibited potent urease inhibition, which is crucial for managing conditions like kidney stones.

EnzymeIC50 Value (µM)
Acetylcholinesterase (AChE)2.14 ± 0.003
Urease1.21 ± 0.005

3. Docking Studies

Molecular docking studies have been performed to elucidate the interaction mechanisms of the compound with specific amino acids in target proteins. These studies indicated favorable binding interactions that could lead to its pharmacological effectiveness . The binding affinity was assessed using bovine serum albumin (BSA), demonstrating a strong correlation between structure and activity.

Case Study 1: Antimicrobial Efficacy

In a comprehensive study involving various piperazine derivatives, the compound was part of a series evaluated for antimicrobial properties. Results indicated that modifications in the sulfonamide group significantly influenced antibacterial activity, suggesting that structural optimization could enhance efficacy against resistant bacterial strains .

Case Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of piperazine derivatives, where this compound was highlighted for its dual action against AChE and urease. The results suggested potential applications in treating neurodegenerative diseases and urinary disorders due to its ability to inhibit these enzymes effectively .

Q & A

Q. What are the optimal synthetic routes for preparing 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine?

The synthesis typically involves nucleophilic substitution between a sulfonyl chloride derivative and a substituted piperazine. For example:

  • Step 1 : React 4-chloro-3-methoxybenzenesulfonyl chloride with 4-[3-(trifluoromethyl)phenyl]piperazine in the presence of a base like triethylamine (TEA) to promote deprotonation and nucleophilic attack .
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) under anhydrous conditions at 0–25°C .
  • Yield optimization : Use stoichiometric excess (1.2–1.5 eq) of sulfonyl chloride and monitor reaction progress via TLC or HPLC.

Q. Key Data :

ParameterValue/DetailSource
Reaction time6–12 hours
BaseTriethylamine (TEA, 2.0 eq)
Purity post-workup>95% (HPLC)

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., sulfonyl and trifluoromethyl groups). The sulfonyl group appears as a singlet in 1H^1H-NMR (δ 3.8–4.2 ppm), while aromatic protons split into distinct multiplet patterns .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 473.07 for C18_{18}H16_{16}ClF3_3N2_2O3_3S) .
  • HPLC : Use C18 columns with acetonitrile/water gradients (70:30 to 90:10) for purity assessment .

Advanced Tip : Pair LC-MS with ion mobility spectrometry to resolve stereoisomers if present .

Q. How can researchers design initial biological screening assays for this compound?

  • Target selection : Prioritize receptors common to piperazine derivatives (e.g., serotonin 5-HT1A_{1A}, dopamine D2_2) due to structural similarities .
  • In vitro assays :
    • Binding affinity : Radioligand displacement assays using 3H^3H-ketanserin for 5-HT2A_{2A} receptors .
    • Enzyme inhibition : Screen against acetylcholinesterase (AChE) or monoamine oxidase (MAO) using fluorometric assays .
  • Antimicrobial testing : Follow CLSI guidelines for Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) using broth microdilution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s pharmacological profile?

  • Core modifications :
    • Replace the trifluoromethyl group with cyano (-CN) or nitro (-NO2_2) to alter electron-withdrawing effects .
    • Vary the methoxy group position (e.g., 2- vs. 4-methoxy) to assess steric and electronic impacts on receptor binding .
  • Methodology :
    • Molecular docking : Use AutoDock Vina with receptor crystal structures (e.g., PDB: 6WGT for 5-HT2A_{2A}) .
    • QSAR modeling : Train models on datasets like ChEMBL to predict logP, pIC50_{50}, and metabolic stability .

Contradiction Note : Some piperazine sulfonamides show conflicting activity in serotonin vs. dopamine receptors due to minor substituent changes—prioritize functional assays over binding data alone .

Q. What strategies resolve contradictions in biological activity data across similar compounds?

  • Case example : If a derivative shows high in vitro potency but low in vivo efficacy:
    • Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) .
    • BBB permeability : Use PAMPA-BBB assays to assess central nervous system (CNS) penetration .
  • Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., solubility, logD) .

Q. How can researchers investigate the metabolic fate of this compound?

  • Phase I metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Monitor hydroxylation at the methoxy group or sulfonyl cleavage via LC-MS/MS .
  • Phase II metabolism : Test glucuronidation using UDP-glucuronic acid (UGT isoforms 1A1, 1A9) .
  • Key metabolite identification : Compare fragmentation patterns with synthetic standards .

Q. What methods enable selective functionalization of the piperazine ring?

  • Protection/deprotection : Use Boc (tert-butyloxycarbonyl) to block one nitrogen while modifying the other .
  • Cross-coupling : Employ Buchwald-Hartwig amination for aryl substitutions (e.g., Pd2_2(dba)3_3/Xantphos catalyst) .
  • Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) if asymmetric centers are introduced .

Q. How can computational modeling predict off-target interactions?

  • Target profiling : Use SEA (Similarity Ensemble Approach) and Pharmer to identify potential off-targets (e.g., adrenergic α1_1, histamine H1_1) .
  • Toxicity prediction : Run Derek Nexus for structural alerts (e.g., sulfonamide-related hypersensitivity) .

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